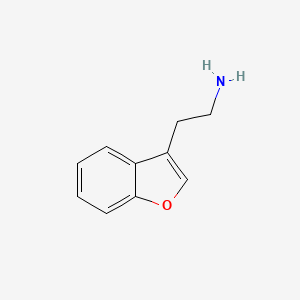

2-(Benzofuran-3-yl)ethanamine

描述

Contextualizing Benzofuran (B130515) Derivatives in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.com This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of significant biological activities. taylorandfrancis.comnih.govnih.gov The benzofuran nucleus is a fundamental structural unit in various biologically active compounds, making its derivatives a major focus for drug discovery and development. nih.govnih.govrsc.orgnih.gov

Benzofuran derivatives are ubiquitous in nature, found in plant families such as Asteraceae, Fabaceae, and Moraceae. mdpi.comsemanticscholar.org They are also accessible through synthetic routes, allowing for structural modifications to optimize their therapeutic properties. nih.govsemanticscholar.org The versatility of the benzofuran core allows it to interact with various biological targets through mechanisms like hydrogen bonding and π-stacking, leading to a broad spectrum of pharmacological effects. mdpi.com Research has demonstrated that these derivatives possess potent activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, antioxidant, anti-inflammatory, and immunomodulatory properties. nih.govnih.govrsc.orgmdpi.comrsc.org The remarkable development of benzofuran derivatives as potential treatments for diverse diseases underscores their importance in medicinal chemistry research. nih.gov

Table 1: Reported Biological Activities of Benzofuran Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines, inhibiting tumor growth through mechanisms like tubulin polymerization inhibition and apoptosis induction. taylorandfrancis.comrsc.orgmdpi.com | mdpi.com, taylorandfrancis.com, rsc.org, |

| Antimicrobial | Compounds exhibit inhibitory effects against a range of bacteria and fungi, including multiresistant strains like Staphylococcus aureus. nih.govrsc.orgmdpi.comsmolecule.com | mdpi.com, nih.gov, rsc.org, smolecule.com |

| Anti-inflammatory | Natural and synthetic benzofurans have demonstrated anti-inflammatory properties. nih.govrsc.org | nih.gov, rsc.org |

| Antioxidant | The benzofuran scaffold is associated with antioxidant activity, which is beneficial in combating oxidative stress-related conditions. nih.govrsc.org | nih.gov, rsc.org |

| Antiviral | Certain benzofuran derivatives have been investigated for their potential to inhibit viral replication. nih.govrsc.org | nih.gov, rsc.org |

| Neuroprotective | Some related compounds have shown potential neuroprotective benefits, suggesting applications in neurological disorders. smolecule.com | smolecule.com |

Rationale for Focusing on 2-(Benzofuran-3-yl)ethanamine

The specific focus on this compound stems from its distinct molecular architecture and the potential biological activities conferred by this structure. The molecule consists of the benzofuran heterocyclic system connected to a flexible ethylamine (B1201723) (ethanamine) side chain at the 3-position. cymitquimica.com This structural arrangement makes it an analogue of neuroactive tryptamines, where the indole (B1671886) nitrogen is replaced by the oxygen of the furan ring, suggesting potential interactions with neurological targets such as serotonin (B10506) receptors. dea.gov

Research into this compound and its derivatives is driven by several key factors:

Novel Antimicrobial Potential: It has been identified as a novel synthetic compound with demonstrated effectiveness against multiresistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its proposed mechanism involves inhibiting bacterial growth by binding to a ribosomal protein and preventing protein synthesis.

Synthetic Versatility: The compound serves as a valuable starting material or intermediate in organic synthesis. For instance, it has been used in palladium-mediated reactions to create new organometallic complexes, which can then be used to synthesize more complex organic molecules through C-H activation and functionalization. um.es

Foundation for Drug Design: Its structural similarity to other bioactive molecules, such as psychoactive substances and compounds targeting the central nervous system, makes it a compelling scaffold for designing new therapeutic agents. dea.govevitachem.com The ethanamine side chain, in particular, is a common feature in many neurologically active compounds.

Table 2: Profile of this compound

| Attribute | Description | References |

|---|---|---|

| IUPAC Name | 2-(1-Benzofuran-3-yl)ethan-1-amine | cymitquimica.com |

| Core Structure | A benzofuran ring system. | |

| Key Functional Group | An ethanamine (ethylamine) side chain at the C3 position of the benzofuran ring. | , um.es |

| Reported Research Applications | Investigated for antimicrobial properties against resistant bacteria. Used as a precursor in organometallic synthesis for creating cyclopalladated complexes. um.es Studied for potential affinity for serotonin receptors. dea.gov | , um.es, dea.gov |

Overview of Current Research Landscape and Gaps

The current research landscape for this compound reveals a compound of foundational interest, though its full biological potential remains largely uncharted. Existing studies have successfully established methods for its synthesis, often as a hydrochloride salt to improve solubility and stability, and have utilized it as a building block in more complex chemical syntheses. um.es

The primary areas of investigation have included:

Organometallic Chemistry: A significant portion of the research has explored its use in forming cyclopalladated complexes. These studies detail the reaction conditions for C-H activation at the 2-position of the benzofuran ring, creating new metallacycles that can undergo further reactions. um.es

Preliminary Biological Screening: Some research points to its potential as an antimicrobial agent. Specifically, it has been shown to be effective against certain multiresistant bacteria.

Despite these findings, there are considerable gaps in the scientific literature. While the biological activity of the broader benzofuran class is well-documented, specific and extensive pharmacological data for this compound is limited. The mechanism of action for its observed antimicrobial effects is hypothesized but not deeply explored. Furthermore, while its structural similarity to neuroactive compounds suggests potential applications in neuropharmacology, comprehensive studies evaluating its activity on various receptors and enzyme systems are lacking. dea.gov Much of the currently understood biological activity is inferred from studies on structurally related benzothiophene (B83047) or other benzofuran derivatives rather than direct investigation of the title compound itself. smolecule.com Future research is needed to fully characterize its pharmacological profile and validate its therapeutic potential.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1-benzofuran-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHYFMQXSNIAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497453 | |

| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27404-31-5 | |

| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzo[b]furan-3-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzofuran 3 Yl Ethanamine and Its Analogues

Established Synthetic Pathways for the Benzofuran (B130515) Core

The formation of the benzofuran nucleus is a critical first step, and various methods have been developed to achieve this. These strategies often involve the cyclization of appropriately substituted phenolic precursors.

One-Pot Etherification and Dehydrative Cyclization of o-Hydroxyacetophenones

A prevalent and efficient method for constructing the benzofuran framework is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. smolecule.comrsc.org This approach is valued for its operational simplicity and often provides good yields of the desired benzofuran structure. The reaction typically proceeds under basic conditions, which facilitates the intramolecular cyclization to form the furan (B31954) ring fused to the benzene (B151609) ring. smolecule.comrsc.org

Another related strategy involves the reaction of salicylaldehyde (B1680747) with chloroacetic acid to produce o-formylphenoxyacetic acid. lbp.world Subsequent refluxing with acetic anhydride (B1165640) in glacial acetic acid yields the benzofuran core. lbp.world

Transition-Metal Catalysis in Benzofuran Synthesis

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, offering novel and efficient routes to benzofuran derivatives. acs.orgnih.gov Various metals, including palladium, copper, rhodium, and nickel, have been successfully employed to catalyze the formation of the benzofuran ring system. acs.orgnih.gov

Palladium- and Copper-Based Catalysis: A combination of palladium and copper catalysts is often used in Sonogashira coupling reactions between terminal alkynes and iodophenols. This is followed by an intramolecular cyclization to yield benzofuran derivatives. acs.orgnih.gov The use of a co-catalyst like copper iodide is often crucial for the success of the reaction. acs.orgnih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized in multicomponent reactions to construct substituted benzofurans. acs.orgnih.govnih.gov For instance, rhodium-mediated transfer of a vinylene group between a vinyl carbonate and a meta-salicylic acid derivative can produce C4-substituted benzofurans. acs.orgnih.gov

Nickel-Catalyzed Reactions: Nickel catalysts can provide the necessary activation energy for intramolecular nucleophilic addition reactions, leading to the formation of benzofuran derivatives in noteworthy yields. acs.orgnih.gov

The following table provides a summary of transition metals used in benzofuran synthesis:

| Catalyst System | Reaction Type | Reactants | Outcome |

| Palladium/Copper | Sonogashira Coupling/Cyclization | Terminal Alkynes, Iodophenols | Benzofuran Derivatives acs.orgnih.gov |

| Rhodium | Multicomponent Reaction | Vinyl Carbonate, Salicylic Acid Derivative | C4-Substituted Benzofurans acs.orgnih.gov |

| Nickel | Intramolecular Nucleophilic Addition | --- | Benzofuran Derivatives acs.orgnih.gov |

Functionalization Strategies for the Ethanamine Moiety

Once the benzofuran core is in place, the next stage involves the introduction and manipulation of the ethanamine side chain at the 3-position.

Introduction of the Ethanamine Chain at the 3-Position of Benzofuran

Several methods exist to append the ethanamine side chain to the benzofuran ring. One common approach is through nucleophilic substitution reactions where a benzofuran-3-yl halide is reacted with an amine source. Another strategy is reductive amination, where a benzofuran-3-carboxaldehyde or a related ketone undergoes a reaction with an amine in the presence of a reducing agent.

Research has also explored the cyclopalladation of 2-(benzofuran-3-yl)ethanamine, which can then undergo further reactions, such as carbonylation, to introduce other functional groups. um.es

Reaction of Benzofuran-3-yl-acetic Acid Derivatives with Amines

A versatile method for creating the amide bond, a precursor to the amine, involves the reaction of benzofuran-3-yl-acetic acid or its derivatives with amines. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with an amine to form the corresponding amide.

Reduction of Amide Intermediates to Ethanamines

The final step in the synthesis of this compound is the reduction of the amide intermediate. libretexts.orglibretexts.org Strong reducing agents, most commonly lithium aluminum hydride (LiAlH4), are used for this transformation. libretexts.org Unlike the reduction of other carbonyl compounds like esters, which yield alcohols, the reduction of amides with LiAlH4 specifically produces amines. libretexts.org The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced to the final amine product. libretexts.org

This reduction is a general and effective method for preparing primary, secondary, and tertiary amines from the corresponding amides. libretexts.org

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound. Palladium-catalyzed reactions, in particular, have emerged as highly efficient methods for forming the benzofuran core and introducing functional groups.

Palladium-Mediated C-H Functionalization for Benzofuran Cores

Palladium-catalyzed C-H functionalization has become a cornerstone for the synthesis of benzofurans. rsc.orgnih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The synthesis of benzofuran cores can be achieved through multiple C-H functionalization strategies, which are valued for their efficiency and use of readily available starting materials. rsc.org These reactions often proceed via an initial C-H bond activation event, followed by processes like olefin insertion and β-hydride elimination, analogous to the well-established Heck reaction. nih.gov

Cyclopalladation of this compound and its Derivatives

Cyclopalladation is a specific type of C-H activation that results in the formation of a stable palladacycle, a key intermediate in many catalytic cycles. The cyclopalladation of this compound occurs under mild conditions, typically involving the reaction of the corresponding ammonium (B1175870) salt with a palladium(II) source like palladium(II) acetate (B1210297) in a suitable solvent such as acetonitrile (B52724) at room temperature. um.es This process activates the C-H bond at the 2-position of the benzofuran ring. um.es

The resulting six-membered palladacycles are versatile intermediates that can react with various unsaturated molecules. um.esacs.org For instance, they can undergo insertion reactions with isocyanides to form iminoacyl complexes, which can then be converted to amidine derivatives. um.esacs.org

Catalytic Alkenylation of N-Boc Protected 2-(Benzofuran-3-yl)ethanamines

To perform catalytic alkenylation on the benzofuran core, the primary amine of this compound is typically protected, for example, with a tert-butoxycarbonyl (Boc) group. um.es This N-Boc protected substrate can then undergo palladium-catalyzed alkenylation at the C2 position of the benzofuran ring. um.es This reaction involves the coupling of the protected amine with an alkene, leading to the formation of alkenylated organic derivatives. um.esacs.org An interesting aspect of this reaction is the observation of an unusual hydrogen-bond-promoted E-to-Z isomerization of the resulting olefin products. um.esacs.org

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound with substituents on the benzofuran ring allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties.

Derivatives with Methoxy (B1213986) Substitution (e.g., 2-(5-Methoxy-1-benzofuran-3-yl)ethanamine)

A common analogue is 2-(5-methoxy-1-benzofuran-3-yl)ethanamine. A typical synthetic route to its N,N-dimethylated derivative starts from 5-methoxybenzofuran-3-yl-acetic acid. dea.govresearchgate.net This starting material is first converted to the corresponding acid chloride, which is then reacted with dimethylamine (B145610) to form an amide. dea.govresearchgate.net Subsequent reduction of the amide with a reducing agent like lithium aluminum hydride (LAH) yields the final product, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. dea.gov A similar sequence can be used to produce the N-ethyl analogue by reacting the acid chloride with ethylamine (B1201723). dea.govresearchgate.net

Table 1: Synthesis of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | 5-Methoxybenzofuran-3-yl-acetic acid | Thionyl chloride (SOCl₂) | 5-Methoxybenzofuran-3-yl-acetyl chloride |

| 2 | 5-Methoxybenzofuran-3-yl-acetyl chloride | Dimethylamine | N,N-Dimethyl-2-(5-methoxy-1-benzofuran-3-yl)acetamide |

| 3 | N,N-Dimethyl-2-(5-methoxy-1-benzofuran-3-yl)acetamide | Lithium aluminum hydride (LAH) | 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine |

Data derived from multiple sources. dea.govresearchgate.net

Derivatives with Alkyl/Aryl Substitutions on the Benzofuran Ring

The introduction of alkyl or aryl groups at various positions on the benzofuran ring can be achieved through several synthetic strategies. For instance, nickel-catalyzed cross-coupling reactions of 2-methylsulfanylbenzofurans with alkyl Grignard reagents can be used to introduce alkyl groups at the 2-position. organic-chemistry.org Similarly, aryl groups can be introduced via Suzuki coupling reactions. For example, 2-(6-bromobenzofuran-3-yl)acetic acid can be coupled with an arylboronic acid, such as 3-methoxyphenylboronic acid, using a palladium catalyst to yield the corresponding 6-aryl substituted derivative. latrobe.edu.au

Furthermore, the reaction of salicylaldehyde with 1-phenyl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane can be used to prepare (benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone, which serves as a starting material for a variety of derivatives with complex alkyl and aryl substitutions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| 2-(5-Methoxy-1-benzofuran-3-yl)ethanamine |

| 5-Methoxybenzofuran-3-yl-acetic acid |

| 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine |

| Lithium aluminum hydride |

| 2-(5-Methoxy-1-benzofuran-3-yl)-N-ethylethanamine |

| 2-(6-Bromobenzofuran-3-yl)acetic acid |

| 3-Methoxyphenylboronic acid |

| (Benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone |

| Salicylaldehyde |

| 1-Phenyl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane |

N-Alkylated and N,N-Dialkylated Ethanamine Derivatives

The primary amine functionality of this compound serves as a versatile chemical handle for the synthesis of a wide array of N-substituted derivatives. These modifications are typically achieved through two principal synthetic strategies: direct N-alkylation with electrophilic agents and reductive amination using carbonyl compounds. These methods allow for the introduction of single (N-alkylation) or double (N,N-dialkylation) alkyl substituents onto the nitrogen atom, yielding secondary and tertiary amines, respectively.

Direct N-Alkylation

Direct alkylation involves the reaction of this compound with an alkylating agent, most commonly an alkyl halide (e.g., methyl iodide, ethyl bromide). evitachem.commasterorganicchemistry.com This reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.

While straightforward, this method presents challenges in controlling the degree of alkylation. The primary amine can be converted to a secondary amine, which can then undergo further alkylation to form a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.com Achieving selective mono-N-alkylation requires careful control of reaction conditions, such as the stoichiometry of the reactants. google.com The use of specific bases, such as cesium carbonate, in anhydrous solvents like N,N-dimethylformamide (DMF) has been shown to promote selective mono-N-alkylation of primary amines under mild conditions. google.com

Reductive Amination

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines, offering greater control over the final product compared to direct alkylation. masterorganicchemistry.com The process is typically a one-pot reaction where the primary amine, this compound, is first reacted with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate. bu.edu This intermediate is not isolated but is subsequently reduced in situ to the corresponding N-alkylated amine. masterorganicchemistry.combu.edu

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com More common reducing agents such as sodium borohydride (B1222165) (NaBH₄) can also be used. bu.edu

For the synthesis of N,N-dialkylated derivatives, sequential reductive aminations can be performed. masterorganicchemistry.com Alternatively, specific methods for N,N-dimethylation, such as the Eschweiler-Clarke reaction, utilize formaldehyde (B43269) as the carbonyl source and formic acid as the reducing agent. This procedure is a classic method for converting a primary amine into a tertiary N,N-dimethylamine.

The synthesis of N,N-dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine hydrochloride, a derivative with a substituted benzofuran ring, involves N,N-dimethylation as a key step following the introduction of the ethanamine side chain. ontosight.ai

The following table summarizes the synthetic approaches to various N-alkylated derivatives of this compound.

| Derivative Name | Alkyl Substituent(s) | General Synthetic Method | Key Reagents |

|---|---|---|---|

| N-Alkyl-2-(benzofuran-3-yl)ethanamine | Alkyl (e.g., Methyl, Ethyl, Benzyl) | Reductive Amination | Aldehyde (e.g., Formaldehyde, Acetaldehyde, Benzaldehyde), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) |

| N-Alkyl-2-(benzofuran-3-yl)ethanamine | Alkyl (e.g., Methyl, Ethyl, Benzyl) | Direct N-Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br), Base (optional) |

| N,N-Dialkyl-2-(benzofuran-3-yl)ethanamine | Alkyl, Alkyl | Sequential Reductive Aminations | Aldehydes/Ketones, Reducing Agent |

| N,N-Dimethyl-2-(benzofuran-3-yl)ethanamine | Methyl, Methyl | Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid |

| N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine | Methyl, Methyl | N,N-Dimethylation | 2-(5-Methoxybenzofuran-3-yl)ethanamine, Methylating Agent |

Pharmacological Investigations and Biological Activities of 2 Benzofuran 3 Yl Ethanamine

General Pharmacological Profiles of Benzofuran-Containing Compounds

Benzofuran (B130515) derivatives are recognized for their diverse and significant pharmacological properties. nih.govnih.gov The inherent versatility of the benzofuran ring system allows for structural modifications that have led to the development of numerous compounds with a wide array of therapeutic potentials. rsc.orgmdpi.com

Extensive research has demonstrated that compounds incorporating the benzofuran scaffold possess a remarkable range of biological activities, including:

Antimicrobial properties: This includes antibacterial, antifungal, and antiviral activities. nih.govrsc.orgrsc.org

Antitumor activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines. rsc.orgrsc.orgmdpi.commdpi.com

Anti-inflammatory and analgesic effects: The benzofuran nucleus is a key component in compounds exhibiting anti-inflammatory and pain-relieving properties. nih.govrsc.org

Central Nervous System (CNS) activity: Derivatives have been investigated for their potential in treating neurodegenerative diseases and other CNS disorders. mdpi.comresearchgate.net

Other therapeutic actions: The pharmacological scope of benzofuran derivatives also extends to antihyperglycemic, antiparasitic, and anti-HIV activities. nih.govrsc.org

The wide-ranging bioactivity of the benzofuran moiety has established it as a privileged scaffold in drug discovery and development, prompting continuous exploration of its synthetic derivatives for novel therapeutic applications. nih.govrsc.orgnih.gov

Reported Biological Activities of 2-(Benzofuran-3-yl)ethanamine and Closely Related Structures

While specific research on the standalone compound this compound is limited, the biological activities of its structural analogs and derivatives have been a subject of scientific investigation. These studies provide valuable insights into the potential pharmacological profile of this compound class.

The benzofuran scaffold is a well-established pharmacophore in the design of antimicrobial agents. nih.govrsc.org Derivatives have shown efficacy against a variety of microbial pathogens, including bacteria and fungi. nih.govrsc.orgnih.gov

Numerous benzofuran derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain benzofuran analogs bearing aryl substituents at the C-3 position have demonstrated significant antibacterial activity. nih.gov Some studies have indicated that the presence of specific functional groups, such as a hydroxyl group at the C-6 position of the benzofuran ring, can be crucial for potent antibacterial effects. nih.gov The inhibitory activity of some derivatives has been found to be comparable to or even better than that of standard control drugs. nih.gov

The antibacterial efficacy of benzofuran derivatives can be influenced by the nature and position of substituents on the benzofuran core. rsc.org For example, some synthesized benzofuran-based pyrazole (B372694) derivatives have shown promising antibacterial activity. rsc.org

Table 1: Examples of Antibacterial Activity of Benzofuran Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| Mono-benzofuran derivatives | Bacillus subtilis | Potent inhibitors of bacterial growth | nih.gov |

| 3-Methanone-benzofuran derivatives | Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis | Favorable antibacterial activities (MIC80 = 0.39-3.12 µg/mL) | nih.gov |

| Benzofuran-3-carbohydrazide derivatives | Mycobacterium tuberculosis H37Rv | Promising antimycobacterial activity (MIC = 2-8 µg/mL) | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline derivatives of benzofuran | Gram-negative and Gram-positive bacteria | Excellent activity against Gram-negative bacteria (inhibitory zone 25 mm) | nih.gov |

| Benzofuran derivatives with hydroxyl group at C-6 | Various bacterial strains | Excellent antibacterial activities (MIC80 = 0.78-3.12 µg/mL) | nih.gov |

The antifungal potential of benzofuran derivatives is also well-documented. nih.govrsc.orgnih.gov Synthetic and naturally occurring benzofurans have been shown to inhibit the growth of various pathogenic fungi. nih.govresearchgate.net For example, amiodarone, a synthetic drug based on the benzofuran ring system, exhibits potent antifungal activity against a broad range of fungi. nih.gov

Research into the structure-activity relationships of benzofuran derivatives has revealed that specific structural features can significantly enhance antifungal potency. nih.gov The introduction of halogen substituents on the benzofuran ring or on attached phenyl rings has been shown to result in better antifungal activity in some series of compounds. rsc.org

Table 2: Examples of Antifungal Activity of Benzofuran Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| Amiodarone (benzofuran-based) | Cryptococcus neoformans, Aspergillus fumigatus | Potent antifungal activity | nih.gov |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Significant antifungal activity | nih.gov |

| 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives | Various fungal strains | Good antifungal activity | nih.gov |

| Benzofuran-based pyrazole derivatives | Candida albicans | Potent antifungal activity | rsc.org |

| Benzofuran-triazole hybrids | Five pathogenic fungal strains | Moderate to satisfactory activity | researchgate.net |

Benzofuran analogs of psychoactive phenethylamines have been synthesized and studied for their effects on the central nervous system. acs.orgresearchgate.net These compounds are often structurally related to substances like 3,4-methylenedioxymethamphetamine (MDMA) and are investigated for their interactions with monoamine systems in the brain. researchgate.netsmw.ch

Several aminopropyl-benzofuran derivatives, which are structurally related to this compound, have been shown to interact with the transporters for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT). researchgate.netnih.gov These compounds often act as inhibitors of monoamine uptake and can also induce the release of these neurotransmitters. researchgate.netsmw.ch

The pharmacological profile of these benzofuran derivatives is frequently characterized by a higher potency for inhibiting SERT and NET compared to DAT, a pattern that is also observed with MDMA. researchgate.netnih.gov This suggests that these compounds may have a more pronounced effect on serotonergic and noradrenergic systems. smw.ch The interaction with these transporters is a key factor in the psychoactive effects of these substances. researchgate.net

Neuropharmacological Effects and Central Nervous System Activity

Affinity at Adrenergic, Serotonergic, and Histaminergic Receptors

Research into the receptor binding profile of this compound and its related analogues has revealed a broad spectrum of activity across several key neurotransmitter systems. Studies have demonstrated that the compound exhibits affinity for various adrenergic, serotonergic, and histaminergic receptors. researchgate.net This interaction with multiple receptor types suggests a complex pharmacological profile with the potential to modulate a range of physiological and neurological processes.

Specifically, this compound hydrochloride has been shown to bind to α1A and α2A adrenergic receptors, H1 histamine (B1213489) receptors, and a variety of serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. researchgate.net The affinity for these receptors is a common characteristic among certain classes of benzofuran designer drugs, which are structurally similar to well-known psychoactive compounds. researchgate.net The interaction with serotonergic receptors, in particular, points towards potential applications in modulating mood and anxiety. Furthermore, related dihydrobenzofuran derivatives have been developed as antagonists for the histamine H3 and H4 receptors, highlighting the benzofuran scaffold's versatility in targeting histaminergic systems. nih.gov

Table 1: Receptor Binding Profile of this compound and Related Analogues

| Receptor Family | Specific Receptors Targeted | Source(s) |

|---|---|---|

| Adrenergic | α1A, α2A | researchgate.net |

| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C | researchgate.net |

| Histaminergic | H1, H3 (analogues), H4 (analogues) | researchgate.netnih.gov |

Potential as Monoaminergic Activity Enhancer (MAE) Analogues

The benzofuran structure is a core component of compounds known as monoaminergic activity enhancers (MAEs). wikipedia.orgwikipedia.org MAEs are a class of drugs that potentiate the release of monoamine neurotransmitters—such as serotonin, dopamine, and norepinephrine—that is mediated by nerve impulses. wikipedia.orgwikipedia.org Their mechanism is distinct from that of monoamine reuptake inhibitors or monoamine oxidase (MAO) inhibitors. nih.gov

A prominent example is (-)-1-(Benzofuran-2-yl)-2-propylaminopentane, or (-)-BPAP, which is considered a prototype enhancer compound. nih.govrsc.org (-)-BPAP selectively enhances the impulse-propagation-mediated release of both catecholamines (dopamine, norepinephrine) and serotonin in the brain. wikipedia.orgnih.gov This was demonstrated in studies using isolated rat brain stems, where (-)-BPAP effectively increased the release of radiolabeled norepinephrine, dopamine, and serotonin, while selective uptake inhibitors and MAO inhibitors did not produce a similar effect. nih.gov The development of BPAP involved the strategic replacement of a benzene (B151609) ring with a benzofuran ring, which significantly enhanced its activity. wikipedia.org Other research has identified certain condensed benzofuran derivatives as potent inhibitors of MAO-A, an enzyme that degrades monoamine neurotransmitters, suggesting another avenue by which these compounds can enhance monoaminergic activity. beilstein-journals.org

Studies in Animal Models of Depression and Neurodegenerative Diseases

The demonstrated affinity of this compound for serotonin receptors suggests potential utility in conditions related to monoaminergic system dysfunction, such as depression. Animal models are critical tools for investigating the pathogenesis of depression and for screening the efficacy of potential antidepressant agents, which often target deficiencies in norepinephrine and serotonin. rovedar.com

In the context of neurodegeneration, various benzofuran derivatives have been noted for their neuroprotective properties. google.com Animal models are essential for understanding complex neurodegenerative diseases like Parkinson's and Alzheimer's disease and for testing new therapeutic strategies. nih.govscielo.br These models often use neurotoxins to induce pathological changes, such as dopaminergic neurodegeneration to mimic Parkinson's disease or cholinergic dysfunction to model cognitive decline in Alzheimer's. nih.gov For instance, the anti-inflammatory potential of certain dihydrobenzofuran histamine H3/H4 receptor antagonists has been evaluated in a mouse model of asthma, a disease with an inflammatory component. nih.gov Given that neuroinflammation is a key factor in the progression of many neurodegenerative diseases, this suggests a possible therapeutic angle for benzofuran compounds in this area. nih.gov

Anti-inflammatory Properties

The benzofuran scaffold is present in numerous compounds investigated for anti-inflammatory activity. ontosight.aimdpi.com Patent literature describes certain benzofuran derivatives as possessing immunomodulatory and anti-inflammatory properties, suggesting their utility in treating conditions with an inflammatory or autoimmune basis. google.com

Specific research has focused on dihydrobenzofuran derivatives as antagonists of histamine H3 and H4 receptors. nih.gov The histamine H4 receptor, in particular, is involved in inflammatory processes. In a mouse model of asthma, a 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivative demonstrated significant anti-inflammatory activity. nih.gov Additionally, studies on the structurally similar benzothiophene (B83047) analogues of this compound have shown potential in reducing inflammation, further supporting the inference that the core structure contributes to this biological effect. smolecule.com

Antitumor/Anticancer Activity

A significant body of research points to the potential of benzofuran derivatives as anticancer agents. ontosight.aimdpi.commdpi.com These compounds have demonstrated cytotoxic effects against a wide array of human cancer cell lines. mdpi.com The mechanisms underlying this activity are varied and can include the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.com

Studies on specific benzofuran derivatives have shown potent antiproliferative activity. For example, some derivatives exhibited superior activity against various human cancer cell lines when compared to established drugs. The introduction of certain chemical groups, such as halogens (e.g., bromine), into the benzofuran ring has been shown to significantly increase anticancer activity, likely by enhancing binding affinity to molecular targets. mdpi.comnih.gov In one study, a brominated benzofuran derivative showed remarkable cytotoxic activity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells. nih.gov Other research has identified novel benzofurancarboxamides with significant growth inhibition against melanoma and CNS cancer cell lines. biointerfaceresearch.com

Table 2: Selected In Vitro Cytotoxicity Data for Benzofuran Derivatives Against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| Halogenated Benzofuran Derivative | K562 (Leukemia) | IC50 | 5 µM | nih.gov |

| Halogenated Benzofuran Derivative | HL60 (Leukemia) | IC50 | 0.1 µM | nih.gov |

| Benzofurancarboxamide (17a) | MDA-MB-435 (Melanoma) | Growth % | -54.45% | biointerfaceresearch.com |

| Benzofurancarboxamide (17c) | MDA-MB-435 (Melanoma) | Growth % | -74.59% | biointerfaceresearch.com |

Note: A negative growth percentage indicates cell death.

Ligand Design and Receptor Binding Studies

The benzofuran ring system is considered an optimal framework for drug design due to its favorable physicochemical properties and biological compatibility. Its structure, which combines a benzene ring with a furan (B31954) ring, provides a versatile scaffold for developing molecules that can interact with specific biological targets.

Inferred Biological Activities from Structurally Similar Compounds (e.g., Benzothiophene Analogues)

The biological activities of this compound can be inferred by comparing it to structurally similar compounds, most notably its direct analogue where the oxygen atom of the furan ring is replaced by a sulfur atom, forming a benzothiophene. The compound 2-(Benzo[b]thiophen-3-yl)ethanamine shares the same core bicyclic structure and ethylamine (B1201723) side chain. smolecule.com

Table 3: Comparison of Biological Activities Between Benzofuran and Benzothiophene Analogues

| Compound | Key Structural Feature | Reported/Inferred Biological Activities | Source(s) |

|---|---|---|---|

| This compound | Benzofuran ring (Oxygen) | Antioxidant, Anticancer, Anti-inflammatory, Monoaminergic activity enhancement | nih.govontosight.ai |

| 2-(Benzo[b]thiophen-3-yl)ethanamine | Benzothiophene ring (Sulfur) | Antimicrobial, Anti-inflammatory, Anticancer, Neuroprotective | smolecule.com |

Structure Activity Relationship Sar Studies of 2 Benzofuran 3 Yl Ethanamine Derivatives

Methodologies for SAR Studies of Benzofuran-Derived Amines

The investigation of structure-activity relationships (SAR) for benzofuran-derived amines employs a combination of computational and experimental techniques to elucidate how chemical structures correlate with biological activity. frontiersin.org

Computational Approaches:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method establishes a correlation between the biological activity of a set of compounds and their 3D properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate models that predict the activity of new derivatives. frontiersin.org These models map favorable interaction zones, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. frontiersin.org

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein, predicting its binding affinity and orientation. nih.govresearchgate.net It helps in understanding the key interactions between the ligand and the protein, guiding the design of more potent inhibitors. nih.gov

Pharmacokinetic Profiling (ADMET): In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds, which is crucial for developing safe and effective drugs. frontiersin.org

Experimental Approaches:

Chemical Synthesis: The synthesis of a series of analogues with systematic structural modifications is fundamental to SAR studies. mdpi.commdpi.com This involves altering substituents on the benzofuran (B130515) ring and modifying the side chain to observe the effects on biological activity. mdpi.commdpi.com

In Vitro Assays: Synthesized compounds are tested in various in vitro biological assays to determine their activity. researchgate.net For example, antimicrobial activity is often assessed using methods like the microplate Alamar Blue assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains. researchgate.netnih.gov For anticancer activity, cytotoxicity is evaluated against different cancer cell lines using assays like the MTT assay. mdpi.commdpi.com

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structures of the synthesized derivatives. dea.gov

These integrated methodologies provide a comprehensive understanding of the SAR of benzofuran-derived amines, facilitating the rational design of new compounds with improved biological profiles.

Impact of Benzofuran Ring Substitutions on Biological Activity

Modifications to the benzofuran ring system, including the position of the side chain and the introduction of various substituents, have a profound effect on the biological activity of the resulting derivatives.

Positional Isomer Effects

The point of attachment of the side chain to the benzofuran ring is a critical determinant of biological activity. Studies comparing isomers have shown that the substitution pattern significantly influences the compound's efficacy. For instance, in the context of monoamine oxidase (MAO) inhibitors, the rigid E-geometry of the exocyclic double bond in (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides was found to allow for a more efficient binding conformation compared to the more flexible 2-(1-benzofuran-3-yl)-N-methylacetamide isomers, which were less active. nih.gov

While direct comparisons of the biological activities of 2-(Benzofuran-3-yl)ethanamine and its 2-yl isomer are not extensively detailed in the provided results, the principle that positional isomerism is key to activity is well-established for benzofuran derivatives. Research on other benzofuran derivatives has shown that substitutions at the C-2 and C-3 positions can lead to different biological outcomes. For example, substitutions at the C-2 position have been noted as crucial for cytotoxic activity in some series of benzofuran derivatives. mdpi.comsemanticscholar.orgnih.gov

Effects of Halogenation on Antimicrobial Potency

The introduction of halogen atoms onto the benzofuran ring can significantly modulate the antimicrobial properties of the resulting compounds. The nature of the halogen and its position on the ring are critical factors.

Research on various benzofuran scaffolds has demonstrated that halogen substituents can enhance antimicrobial activity. For example, chloro-substituted benzofuran derivatives have shown increased activity. rsc.org Specifically, the presence of a chloro substituent on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran ring was found to increase antimicrobial activities. rsc.org In another instance, a combination of an unsubstituted benzylidene and a chloro-disubstituted benzofuran ring resulted in greater antifungal activity. rsc.org

The position of the halogen is also important. Studies on peptoids have shown a clear correlation between antimicrobial activity against Gram-positive strains, the level of halogen substitution, and the nature of the halogen, with activity increasing from fluorine to iodine. ruc.dk Halogen substitutions at the para position of a benzofuran ring are more likely to form favorable hydrophobic interactions, leading to more potent compounds. semanticscholar.org

However, the effect of halogenation is not universally positive. In some cases, the addition of halogen-substituted rings has been detrimental to activity, resulting in little to no cytotoxic or antimicrobial effect. mdpi.comrsc.org For example, certain benzofuran derivatives with halogen substituents showed no antimicrobial activity in one study. rsc.org

Table 1: Effect of Halogenation on Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative Class | Halogen Substituent | Effect on Antimicrobial Potency | Reference(s) |

|---|---|---|---|

| Benzofuran-pyrazole derivatives | Chloro | Increased activity | rsc.org |

| Benzofuran derivatives | Chloro (di-substituted) | Greater antifungal activity | rsc.org |

| Peptoids with phenyl rings | F, Cl, Br, I | Activity increased from F to I against Gram-positive strains | ruc.dk |

Influence of Methoxy (B1213986) and Alkyl Substituents

The addition of methoxy and alkyl groups to the benzofuran ring has been shown to significantly influence the biological activity of these derivatives, with the position of the substituent playing a key role.

Methoxy Substituents: The presence and location of methoxy groups can enhance the biological activity of benzofuran derivatives. In a series of 2-benzoyl-1-benzofuran derivatives, a 6,7-dimethoxy substitution on the benzofuran ring combined with a meta-methoxy substitution on the benzoyl ring was beneficial for adenosine (B11128) A1 and A2A receptor affinity. nih.gov Similarly, for a series of 3-(3′,4′,5′-trimethoxyanilino)benzo[b]furans, the highest antiproliferative activity was observed when the methoxy group was at the C-6 position. mdpi.com The absence of a methoxy group led to lower activity, highlighting its importance. mdpi.com In another study, a compound with a methyl group at C-3 and a methoxy group at C-6 showed 2-4 times greater potency than the unsubstituted version. mdpi.com

However, methylation of a hydroxyl group, which can form a methoxy group, has also been reported to reduce solubility and decrease antimicrobial abilities in some cases. rsc.org

Alkyl Substituents: The introduction of alkyl groups, particularly a methyl group, can also positively impact biological activity. In one study, introducing a methyl group at the C-3 position of the benzofuran ring significantly increased antiproliferative activity against cancer cell lines. mdpi.com

Table 2: Influence of Methoxy and Alkyl Groups on Biological Activity

| Compound Series | Substituent(s) | Position(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 2-Benzoyl-1-benzofurans | Di-methoxy | C-6, C-7 | Beneficial for adenosine A1 and A2A receptor affinity | nih.gov |

| 3-(3′,4′,5′-trimethoxyanilino)benzo[b]furans | Methoxy | C-6 | Highest antiproliferative activity | mdpi.com |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | Methyl and Methoxy | C-3 and C-6 | 2-4 times greater potency than unsubstituted compound | mdpi.com |

Role of the Ethanamine Side Chain in Activity and Selectivity

The ethanamine side chain of this compound and its derivatives is a crucial element that significantly influences their biological activity and selectivity. Modifications to this side chain, particularly at the amine group, can lead to profound changes in the pharmacological profile of the compounds. The flexibility of this side chain allows it to adapt to different binding environments, and the amine group can participate in key electrostatic interactions with biological targets.

Impact of N-Alkylation and N,N-Dialkylation

Modifications to the nitrogen atom of the ethanamine side chain, such as N-alkylation and N,N-dialkylation, have been shown to be critical for the activity and selectivity of benzofuran derivatives.

In the context of monoamine oxidase (MAO) inhibitors, a series of (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides were synthesized. nih.gov Within this series, N-methylacetamides were found to be particularly effective. nih.gov The nature of the alkyl group on the nitrogen can influence the binding affinity and selectivity for MAO-A versus MAO-B. nih.gov

For compounds targeting serotonin (B10506) receptors, N,N-dialkylation is a common feature. For example, 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine is a known psychoactive compound. The N,N-dimethyl groups are important for its interaction with serotonin receptors. ontosight.ai The synthesis and comparison of N,N-dimethylethanamine and N-ethylethanamine derivatives of 5-methoxybenzofuran (B76594) showed distinct analytical profiles, suggesting that the nature of the N-alkyl groups is a key determinant of the compound's properties. dea.gov

The primary amine of the ethanamine side chain also serves as a synthetic handle for creating a diverse range of derivatives through reactions like amide bond formation and reductive amination, allowing for extensive exploration of the SAR.

Table 3: Impact of N-Alkylation on Biological Activity

| Base Scaffold | N-Substitution | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| (E)-2-(benzofuran-3(2H)-ylidene)acetamide | N-methyl | MAO inhibition | N-methyl group was part of the optimal structure for potent MAO inhibition. | nih.gov |

| 2-(5-Methoxybenzofuran-3-yl)ethanamine | N,N-dimethyl | Serotonin receptor interaction | The N,N-dimethyl groups are crucial for its psychoactive properties. | ontosight.ai |

Length and Branching of the Amine Chain

The length and branching of the amine chain in this compound derivatives are pivotal in determining their interaction with biological targets. In a study focused on phenethylamine (B48288) and tryptamine (B22526) derivatives, it was observed that the ethylamine (B1201723) backbone is a common feature. biomolther.org For arylethylamines, the inhibitory effect on dopamine (B1211576) reuptake was found to be stronger with longer alkyl groups attached to the amine. biomolther.org

Specifically, within a series of 2-(alkyl amino)-1-arylalkan-1-one derivatives, the size of the heterocyclic ring at the amine position significantly impacted activity. For instance, a compound with a five-membered pyrrolidine (B122466) ring demonstrated much stronger inhibitory activity on dopamine reuptake compared to one with a seven-membered azepane ring. biomolther.org This suggests that both the length of an open chain and the ring size in cyclic derivatives are crucial for optimal interaction with the target.

Importance of the Amine Group for Basicity and Reactivity

The amine group is a defining feature of this compound, conferring basicity and nucleophilicity to the molecule. libretexts.org The lone pair of electrons on the nitrogen atom makes amines basic and capable of reacting with electrophiles. libretexts.orglibretexts.org The basicity of amines is commonly compared using the pKa values of their conjugate acids; a higher pKa indicates a stronger base. msu.edu Simple alkylamines generally have pKa values in the range of 9.5 to 11.0. msu.edu

Alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity compared to ammonia. libretexts.orglibretexts.org This inductive effect generally leads to the basicity order of tertiary > secondary > primary amines in the gaseous phase. However, in aqueous solutions, this order can be altered by solvation effects.

The aromatic nature of the benzofuran ring in this compound influences the basicity. Aromatic amines are typically weaker bases than aliphatic amines because the nitrogen's lone pair can be delocalized into the aromatic system, reducing its availability for protonation. libretexts.org The hydrochloride salt form of this compound enhances its solubility in biological systems.

Conformational Analysis and Molecular Docking Studies

Conformational analysis and molecular docking are computational techniques used to understand the three-dimensional shape of molecules and their interactions with biological targets. For ethanamine derivatives, conformational analysis has shown that rotation around single covalent bonds allows the molecule to adopt various shapes. smolecule.com The torsional angle of the ethanamine group typically ranges from 60 to 180 degrees. smolecule.com

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for benzofuran derivatives. For instance, docking simulations of this compound have shown favorable interactions with tubulin, suggesting a potential mechanism for disrupting cancer cell division. In other studies, molecular docking of benzofuran derivatives has been used to predict their binding affinity and interaction with enzymes like PI3K, VEGFR-2, and transferase, which are implicated in cancer. researchgate.netjrespharm.com These studies help in identifying key interactions and guiding the design of more potent compounds. For example, docking studies with novel benzofuran derivatives targeting Alzheimer's disease have confirmed their binding interactions with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Comparative SAR with Other Heteroarylethylamines (e.g., Tryptamines, Indole (B1671886) Derivatives)

Comparing the structure-activity relationships of this compound with other heteroarylethylamines, such as tryptamines and other indole derivatives, provides valuable insights into the role of the heterocyclic core.

Tryptamines and Indole Derivatives: Tryptamine, or 2-(indole-3-yl)ethanamine, is structurally very similar to this compound, with the benzofuran's oxygen atom being replaced by a nitrogen atom in the indole ring. This substitution has significant implications for their biological activity. The indole moiety is a prominent scaffold in many biologically active compounds and can interact with various targets through hydrogen bonding and other interactions. researchgate.net

In a comparative study of antiproliferative agents, an indole derivative was found to be more potent than its benzofuran counterpart, highlighting the importance of the indole NH group for activity. nih.gov Another study on antistaphylococcal agents synthesized derivatives using various amines, including 2-(1-benzofuran-3-yl)ethylamine and tryptamine, to explore the impact of the heterocyclic part on activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been conducted on series of benzofuran and indole derivatives to develop predictive models for their anticancer activity. eurjchem.comresearchgate.net These studies underscore the importance of specific structural features for biological activity.

Other Heteroarylethylamines: The 2-phenethylamine scaffold is a key component in a vast number of bioactive compounds. mdpi.com Replacing the phenyl ring with various heterocyclic rings, a strategy known as bioisosteric replacement, is a common approach in medicinal chemistry to optimize pharmacological properties. beilstein-journals.org For example, phenethylamines have shown a higher affinity for the 5-HT2A receptor compared to tryptamines in some studies. biomolther.org The chemical structure of new psychoactive substances often falls into categories like phenethylamines and tryptamines. nih.gov

The following table provides a comparative overview of different heteroarylethylamines and their observed biological activities:

| Heteroarylethylamine Core | Example Compound | Observed Biological Relevance |

| Benzofuran | This compound | Anticancer, Antimicrobial |

| Indole (Tryptamine) | Tryptamine | Neurotransmitter precursor, Psychedelic properties nih.gov |

| Thiophene | 2-(Benzo[b]thiophen-3-yl)ethanamine | Antimicrobial, Anti-inflammatory, Neuroprotective effects smolecule.com |

| Furan (B31954) | 2-(Furan-3-yl)ethanamine hydrochloride | Moderate antiproliferative effects |

Preclinical and Therapeutic Potential of 2 Benzofuran 3 Yl Ethanamine and Its Analogues

Lead Compound Development in Pharmaceutical Research

2-(Benzofuran-3-yl)ethanamine serves as a valuable scaffold in pharmaceutical research due to the versatile nature of the benzofuran (B130515) ring. The benzofuran nucleus, a fusion of a benzene (B151609) and a furan (B31954) ring, provides a unique structural framework that is amenable to various chemical modifications. rsc.org This allows for the systematic development of analogues with tailored pharmacological profiles. Its structural characteristics, including the ethylamine (B1201723) side chain, make it a candidate for interaction with various biological targets. smolecule.com The development of derivatives often involves modifications to the benzofuran core or the ethylamine group to enhance potency, selectivity, and pharmacokinetic properties. um.es

The process of lead compound development often begins with the synthesis of a library of analogues. For instance, palladium-mediated reactions have been employed to functionalize the benzofuran core at different positions, allowing for the introduction of a wide range of substituents. um.es These synthetic strategies enable the exploration of structure-activity relationships (SAR), which are crucial for identifying the key structural features responsible for the desired biological activity. By systematically altering the substituents on the benzofuran ring and the ethylamine side chain, researchers can optimize the compound's interaction with its biological target. rsc.orgum.es

Interactive Table: Synthetic Modifications of this compound and Analogues

| Modification Site | Type of Modification | Potential Impact on Activity |

|---|---|---|

| Benzofuran Ring | Substitution with electron-donating or withdrawing groups | Alters electronic properties and binding affinity |

| Ethylamine Side Chain | N-alkylation or N-acylation | Modifies lipophilicity and receptor interaction |

| Positional Isomerism | Shifting the ethylamine group to other positions | Explores different binding pockets of the target |

Potential Applications as Pharmacological Agents

The structural motif of this compound is found in various compounds with a broad spectrum of biological activities, suggesting its potential as a versatile pharmacological agent. researchgate.net

Development of New Antimicrobial Agents

The benzofuran scaffold is a key component in a variety of compounds that exhibit significant antimicrobial properties. rsc.org Research has shown that derivatives of this compound have the potential to be effective against a range of microbial pathogens, including bacteria and fungi. One study reported that a synthetic derivative, 2-(benzofuran-2-yl)ethanamine, was effective against multiresistant bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism of action for some benzofuran derivatives involves the inhibition of bacterial protein synthesis by binding to ribosomal proteins.

The antimicrobial activity of benzofuran derivatives is often influenced by the nature and position of substituents on the benzofuran ring. For example, the introduction of specific alkyl or aryl groups can enhance the antimicrobial potency. The development of new antimicrobial agents based on the this compound scaffold is a promising area of research, particularly in the face of growing antibiotic resistance. rsc.org

Interactive Table: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-(Benzofuran-2-yl)ethanamine derivative | Staphylococcus aureus (including MRSA) | Inhibits bacterial growth |

Development of New Antineoplastic Agents

Benzofuran derivatives have emerged as a promising class of compounds in the development of new anticancer agents. mdpi.com The this compound scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation and induce apoptosis. tandfonline.com The antiproliferative activity of these compounds is often attributed to their ability to interfere with key signaling pathways involved in cancer progression, such as those regulated by receptor tyrosine kinases like EGFR and VEGFR. nih.gov

Several studies have highlighted the potential of benzofuran derivatives as antineoplastic agents. For instance, certain benzofuran-nicotinonitrile derivatives have shown significant antiproliferative activity against various cancer cell lines, including those of the prostate (PC3) and cervix (HeLa). tandfonline.com The mechanism of action for some of these compounds involves the inhibition of EGFR kinase activity. tandfonline.com The table below summarizes the antiproliferative activity of a selected benzofuran derivative.

Interactive Table: Antiproliferative Activity of a Benzofuran-Nicotinonitrile Derivative

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran–nicotinonitrile derivative 4 | PC3 | 14.27 | tandfonline.com |

| Benzofuran–nicotinonitrile derivative 4 | HeLa | 21.10 | tandfonline.com |

Exploration in Neuropsychiatric Disorders

The 2-phenethylamine scaffold, which is a core component of this compound, is present in numerous compounds that act on the central nervous system. mdpi.com Derivatives of this compound are being investigated for their potential to modulate neurotransmitter systems, such as the serotonergic and dopaminergic systems, which are implicated in a variety of neuropsychiatric disorders. lookchem.com

Research has shown that certain benzofuran derivatives can interact with serotonin (B10506) receptors, suggesting their potential use in the treatment of conditions like depression and anxiety. researchgate.net For example, some analogues have been synthesized and evaluated for their affinity for serotonin 5-HT2 and 5-HT1A receptors. researchgate.net Furthermore, the structural similarities to known psychoactive substances have prompted investigations into their potential therapeutic applications for mood disorders and cognitive enhancement. evitachem.com The exploration of this compound and its analogues in the context of neuropsychiatric disorders is an active area of research.

Considerations for Future Therapeutic Development

The future development of therapeutics based on the this compound scaffold holds considerable promise but also requires careful consideration of several factors. A key aspect will be the continued exploration of structure-activity relationships to design more potent and selective compounds. This involves synthesizing and screening a wider range of analogues to identify those with optimal therapeutic profiles. rsc.orgum.es

Furthermore, a deeper understanding of the mechanism of action of these compounds is crucial for their rational development. This includes identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate. Preclinical studies will need to thoroughly evaluate the pharmacokinetic and pharmacodynamic properties of lead candidates to ensure they have suitable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical use.

Finally, as with any drug development program, long-term safety and efficacy will need to be established through rigorous preclinical and clinical testing. The versatility of the benzofuran scaffold suggests that with continued research, this compound and its analogues could lead to the development of novel therapies for a range of diseases. researchgate.netgoogle.com

Advanced Research Directions and Emerging Applications

Role as Organic Multifunctional Additives in Material Science (e.g., Perovskite Solar Cells)

The development of high-performance perovskite solar cells (PSCs) is a significant focus in renewable energy research. A major challenge in this field is the formation of defects and non-photoactive phases in the perovskite films, which can hinder efficiency and stability. researchgate.net Organic additives are increasingly used to address these issues.

While direct research on 2-(Benzofuran-3-yl)ethanamine in PSCs is not extensively documented, the application of structurally similar compounds provides a strong indication of its potential. For instance, a novel organic multifunctional additive, 2-(furan-3-yl)ethanamine hydrochloride (FFEACl), has been successfully used to regulate the crystallization of formamidinium lead iodide (FAPbI₃) perovskite. researchgate.net The introduction of FFEACl into the perovskite precursor solution was found to suppress the formation of undesirable impurities and promote the desired crystal orientation. researchgate.net This additive helps to passivate defects at the grain boundaries through ionic and hydrogen bonding interactions, leading to a significant increase in power conversion efficiency (PCE). researchgate.net

Given the structural analogy, it is hypothesized that this compound could perform a similar role. The benzofuran (B130515) moiety, with its aromatic system and oxygen atom, combined with the amine group, could effectively interact with the perovskite surface to passivate defects and improve film quality. Chemical suppliers list this compound as a material for perovskite solar cell research, suggesting its potential utility in this application. ambeed.coma2bchem.com

Table 1: Research Findings on an Analogous Additive in Perovskite Solar Cells

| Additive | Perovskite Type | Observed Effects | Outcome |

|---|

Applications in Organic Electronics

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. Compounds with fused aromatic ring systems often exhibit interesting electronic properties suitable for these applications.

The structural relative of this compound, 2-(Benzo[b]thiophen-3-yl)ethanamine, which contains a sulfur atom instead of oxygen in the five-membered ring, has been identified as a material with potential applications in organic electronics, specifically in OFETs. smolecule.com The benzothiophene (B83047) core in this analogue contributes to its suitability for use in electronic materials. smolecule.com Considering the close structural and electronic similarity between benzofuran and benzothiophene scaffolds, this compound is a candidate for investigation in similar applications. Its properties could be harnessed for the development of new materials for organic electronic devices.

Development of Analytical Standards and Reference Materials

The accurate identification and quantification of novel synthetic compounds are critical, particularly in forensic chemistry and pharmacological research. High-quality, pure reference materials are essential for validating analytical methods and ensuring that results are reliable.

This compound and its hydrochloride salt are sold as analytical reference standards for research purposes. oakwoodchemical.com The availability of a certified standard is crucial for the unequivocal characterization of the compound and for differentiating it from its analogues or isomers in complex samples. dea.gov For example, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to distinguish between closely related benzofuran derivatives, such as N,N-dimethyl and N-ethyl analogues. dea.gov The development and availability of this compound as a reference material facilitates its accurate identification in research and forensic casework. dea.gov

Investigation of Metabolites and Their Biological Activity

When a compound is introduced into a biological system, it can be transformed into various metabolites, which may themselves possess biological activity. The benzofuran scaffold is present in many biologically active natural products and synthetic compounds, which are known to exhibit a wide range of effects, including antimicrobial and anticancer activities. researchgate.netnih.govresearchgate.net

Computational Chemistry and In Silico Screening for Novel Analogues

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. These methods allow researchers to predict the properties of molecules and screen large virtual libraries of compounds for potential activity, saving significant time and resources.

For the benzofuran class of compounds, in silico techniques are widely used to design and evaluate novel analogues for specific biological targets. researchgate.net Methods such as molecular docking, Density Functional Theory (DFT) studies, and pharmacophore modeling can explore the structure-activity relationships (SAR) and guide the synthesis of more potent and selective derivatives. researchgate.net For example, computational studies have been used to investigate how "hybrid" benzofuran-benzopyran congeners bind to serotonin (B10506) receptors, providing insight into the size of receptor binding pockets. nih.gov By applying these computational tools to this compound, researchers can design novel analogues with potentially enhanced properties for applications in medicine or materials science, and predict their interactions with biological targets or their suitability for electronic applications. evitachem.com

Conclusion and Future Perspectives in 2 Benzofuran 3 Yl Ethanamine Research

Summary of Key Research Findings

Research into 2-(Benzofuran-3-yl)ethanamine and its derivatives has unveiled a promising scaffold for the development of novel therapeutic agents. The benzofuran (B130515) nucleus, a fusion of benzene (B151609) and furan (B31954) rings, provides a unique and favorable framework for drug design due to its physicochemical properties and biological compatibility. mdpi.com The ethanamine side chain at the C-3 position is a critical feature that influences the compound's interaction with various biological targets.

Key research has highlighted the diverse pharmacological potential of this structural motif. Studies have demonstrated that derivatives of this compound exhibit a range of biological activities, including potential applications in oncology and as antimicrobial agents. For instance, some benzofuran derivatives have shown significant antiproliferative activity against various human cancer cell lines. mdpi.commdpi.com The mechanism of action is often attributed to the disruption of cellular processes like the cell cycle and the induction of apoptosis.

Structure-activity relationship (SAR) studies have been instrumental in guiding the modification of the this compound core to enhance potency and selectivity. mdpi.com These studies have revealed that substitutions on both the benzofuran ring and the ethanamine side chain can significantly impact the compound's biological activity. mdpi.com For example, the introduction of specific functional groups can modulate the compound's affinity for its molecular targets. acs.org

The synthesis of this compound and its analogs has been a focus of chemical research, with various methods developed for the construction of the benzofuran ring and the introduction of the ethanamine side chain. um.es These synthetic strategies allow for the creation of a diverse library of compounds for biological evaluation.

Unexplored Avenues and Future Research Imperatives

Despite the promising findings, the full therapeutic potential of this compound remains largely untapped. Several avenues of research warrant further investigation to fully elucidate the capabilities of this compound and its derivatives.

A significant area for future research is the comprehensive exploration of the compound's mechanism of action across different biological systems. While initial studies have pointed to interactions with specific receptors or enzymes, a more detailed understanding of the molecular pathways involved is crucial for rational drug design. acs.org Advanced techniques such as proteomic and genomic profiling could identify novel cellular targets and shed light on the compound's polypharmacological profile.

The synthesis and evaluation of a broader range of derivatives are essential. Future synthetic efforts should focus on creating novel analogs with diverse substitutions at various positions of the benzofuran ring and the ethanamine side chain. This will allow for a more thorough investigation of the structure-activity relationships and the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com For example, the introduction of different heterocyclic rings or chiral centers could lead to compounds with unique biological activities.

Further investigation into the antimicrobial properties of this compound derivatives is also a critical future direction. nih.gov With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. nih.gov Screening a wider range of derivatives against a broad spectrum of bacterial and fungal pathogens, including multidrug-resistant strains, could lead to the discovery of novel anti-infective agents. nih.gov

Finally, the potential of this compound derivatives in other therapeutic areas beyond cancer and infectious diseases remains largely unexplored. Given the diverse biological activities of benzofuran-containing compounds, it is plausible that derivatives of this compound may have applications in areas such as neurodegenerative diseases, inflammation, and metabolic disorders.

Broader Implications for Heterocyclic Chemistry and Drug Discovery

The research on this compound has significant implications for the broader fields of heterocyclic chemistry and drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the study of its derivatives contributes to a deeper understanding of how this heterocyclic system can be utilized to create biologically active molecules. mdpi.commdpi.comnih.gov

The synthetic methodologies developed for the functionalization of the benzofuran ring can be applied to the synthesis of other complex heterocyclic compounds. mdpi.comum.es These advancements in synthetic organic chemistry provide valuable tools for medicinal chemists to design and create novel drug candidates. mdpi.com

Furthermore, the exploration of the structure-activity relationships of this compound derivatives provides valuable insights for the design of other heterocyclic compounds targeting similar biological pathways. mdpi.com The principles learned from modifying this specific scaffold can inform the design of new molecules with improved therapeutic profiles.